Ac-Met-Ala-Ser-OH
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Overview
Description
Mechanism of Action
Target of Action
Ac-Met-Ala-Ser-OH (MAS) is a tripeptide that has been used to study the complexation with peptide deformylase (PDF), helping to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .
Mode of Action
It is known that it interacts with peptide deformylase (pdf), a key enzyme involved in protein synthesis . This interaction helps to understand how mimic-peptides are recognized by N-terminal cleaved expression peptides .
Biochemical Pathways
It is known that n-terminal acetylation, a common modification in eukaryotic proteins, plays a significant role in protein stability . This process involves the transfer of an acetyl group from acetyl coenzyme A to the α-amino group of a protein, transforming a charged protein N-terminus into a hydrophobic segment . This modification can affect key protein properties such as folding, polymerization, stability, interactions, and localization .
Result of Action
It is known that n-terminal acetylation can influence protein stability and the composition of the cell proteome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Met-Ala-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid, serine, is attached to a resin support.
Coupling: The subsequent amino acids, alanine and methionine, are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ac-Met-Ala-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The peptide can be reduced using reducing agents such as dithiothreitol (DTT) to break disulfide bonds if present.
Substitution: The serine residue can participate in nucleophilic substitution reactions due to its hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) in aqueous buffer.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Alkylated serine derivatives.
Scientific Research Applications
Ac-Met-Ala-Ser-OH has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Materials Science: Utilized in the development of peptide-based materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Met-Ala-Ser: A tripeptide without the acetyl group, used in similar biochemical studies.
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A longer peptide with different biological activities.
Uniqueness
Ac-Met-Ala-Ser-OH is unique due to its specific sequence and the presence of the acetyl group, which can influence its stability and interactions with other molecules. This makes it a valuable tool in various research applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)/t7-,9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPGZVPOLKESGX-HGNGGELXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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